![molecular formula C16H14N2O B5782031 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5782031.png)
3,5-bis(4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
3,5-bis(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological and pharmacological activities.
Scientific Research Applications
Inhibitive Properties in Corrosion Control
Research by Rochdi et al. (2014) explored the inhibitive properties of oxadiazole derivatives, including 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, in controlling corrosion and biocorrosion in brass within cooling water systems. These compounds showed effectiveness in inhibiting both cathodic and anodic reactions, suggesting their utility in corrosion control (Rochdi et al., 2014).
Electronic and Optical Properties for LED Applications
A study by Zhang et al. (2007) highlighted the synthesis, optical, and electrochemical properties of 1,3,4-oxadiazole derivatives, revealing their potential applications in electroluminescent devices like LEDs. These derivatives, including those related to 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, exhibited promising electronic structures and performance enhancements in light-emitting devices (Zhang et al., 2007).
Fluorescent Sensor Properties
Kwak et al. (2007) synthesized a series of 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives with various substituents and investigated their properties as fluorescent sensors. These compounds, closely related to 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, exhibited significant sensitivity and selectivity as fluoride anion sensors in DMF solution (Kwak et al., 2007).
Polymeric Applications
Research by Hamciuc et al. (2005) on poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups, which incorporate 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole units, revealed their application in creating polymers with high thermal stability, solubility in various organic solvents, and potential for fluorescent materials (Hamciuc et al., 2005).
Corrosion Inhibitor for Mild Steel
Bouklah et al. (2006) investigated the thermodynamic properties of oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid medium. These derivatives, including 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, showed excellent performance in protecting steel from corrosion, with high inhibition efficiency and insights into their adsorption behavior (Bouklah et al., 2006).
properties
IUPAC Name |
3,5-bis(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSRNKUCQKBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(4-methylphenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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